molecular formula C9H9BrO3 B13922223 4-Bromo-3-(methoxymethoxy)benzaldehyde

4-Bromo-3-(methoxymethoxy)benzaldehyde

Cat. No.: B13922223
M. Wt: 245.07 g/mol
InChI Key: AMPPSHQBWAHRPM-UHFFFAOYSA-N
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Description

4-Bromo-3-(methoxymethoxy)benzaldehyde is an organic compound with the molecular formula C9H9BrO3. It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom and a methoxymethoxy group. This compound is used as an intermediate in various chemical syntheses and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-3-(methoxymethoxy)benzaldehyde can be synthesized through several methods. One common approach involves the bromination of 3-(methoxymethoxy)benzaldehyde. The reaction typically uses bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(methoxymethoxy)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-3-(methoxymethoxy)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is involved in the development of new drugs and therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-3-(methoxymethoxy)benzaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its effects are mediated through interactions with specific molecular targets, such as enzymes or receptors. The exact pathways and targets involved vary depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-3-(methoxymethoxy)benzaldehyde is unique due to the presence of both a bromine atom and a methoxymethoxy group on the benzene ring. This combination of substituents imparts distinct chemical reactivity and properties, making it valuable for specific synthetic applications and research purposes .

Properties

Molecular Formula

C9H9BrO3

Molecular Weight

245.07 g/mol

IUPAC Name

4-bromo-3-(methoxymethoxy)benzaldehyde

InChI

InChI=1S/C9H9BrO3/c1-12-6-13-9-4-7(5-11)2-3-8(9)10/h2-5H,6H2,1H3

InChI Key

AMPPSHQBWAHRPM-UHFFFAOYSA-N

Canonical SMILES

COCOC1=C(C=CC(=C1)C=O)Br

Origin of Product

United States

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